2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Overview
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring
Mechanism of Action
Target of Action
It is known that this compound forms complexes with ruthenium (ru ii), which have been tested for anticancer activity .
Mode of Action
It is known that the compound forms complexes with ruthenium (Ru II), and these complexes have been shown to exhibit anticancer activity
Biochemical Pathways
It is known that the compound’s ruthenium complexes have been tested for anticancer activity, suggesting that they may interact with pathways involved in cell proliferation and survival .
Result of Action
It is known that the compound’s ruthenium complexes have shown anticancer activity when tested on human ovarian cancer cell lines .
Action Environment
It is known that the compound can form stable complexes with ruthenium, suggesting that it may be relatively stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as a ligand for metal ions, forming complexes that can inhibit or activate enzymatic activity. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the triazole ring and the metal ions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has shown potential in modulating pathways related to apoptosis and cell proliferation. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form hydrogen bonds and coordination bonds with these biomolecules, leading to changes in their structure and function. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, particularly in the presence of oxidative agents . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy production. This compound can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds and altering metabolic flux . Additionally, it can affect metabolite levels by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular function . Targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can direct the compound to specific compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-2-carboxaldehyde with 3-methyl-1H-1,2,4-triazole under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and involves the use of industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced triazole-pyridine compounds .
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(1,2,3-triazol-4-yl)pyridine
- 2-(1,2,4-triazol-3-yl)pyridine
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. This compound’s ability to form stable metal complexes with specific geometries makes it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDVHKDTPXZGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509845 | |
Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25433-36-7 | |
Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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